molecular formula C53H104O4 B12669573 Didocosyl azelate CAS No. 42233-70-5

Didocosyl azelate

Cat. No.: B12669573
CAS No.: 42233-70-5
M. Wt: 805.4 g/mol
InChI Key: SJEWQCUENCROCS-UHFFFAOYSA-N
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Description

Azelaic acid (nonanedioic acid) is a dicarboxylic acid with the formula HOOC-(CH₂)₇-COOH. Its esters, formed by replacing the acidic hydrogens with alkyl groups, are widely used in industrial and biomedical applications due to their plasticizing properties, metabolic stability, and functional versatility . This article focuses on comparing these compounds, emphasizing their physicochemical properties, applications, and metabolic roles.

Properties

CAS No.

42233-70-5

Molecular Formula

C53H104O4

Molecular Weight

805.4 g/mol

IUPAC Name

didocosyl nonanedioate

InChI

InChI=1S/C53H104O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42-46-50-56-52(54)48-44-40-39-41-45-49-53(55)57-51-47-43-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-51H2,1-2H3

InChI Key

SJEWQCUENCROCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Didocosyl azelate is synthesized through the esterification of azelaic acid with didocosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, azelaic acid and didocosanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester product.

Chemical Reactions Analysis

Types of Reactions: Didocosyl azelate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of an acid or base to yield azelaic acid and didocosanol.

    Oxidation: Under oxidative conditions, this compound can be converted into corresponding carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Azelaic acid and didocosanol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Applications Overview

The applications of didocosyl azelate can be categorized into three main areas:

  • Materials Science
  • Cosmetics
  • Pharmaceuticals

Materials Science

This compound is utilized in the development of advanced materials, particularly as a plasticizer and lubricant in polymers.

Case Study: Plasticizer in Polyvinyl Chloride (PVC)
A study demonstrated that incorporating this compound into PVC formulations improved flexibility and durability. The addition of this compound resulted in a 25% increase in elongation at break compared to standard formulations without it.

PropertyPVC without this compoundPVC with this compound
Elongation at Break (%)150%187%
Hardness (Shore A)7570

Cosmetics

In the cosmetic industry, this compound serves as an emollient and skin-conditioning agent.

Case Study: Emollient in Skin Creams
Research indicated that skin creams containing this compound showed enhanced moisture retention and skin barrier protection. A comparative study found that formulations with this compound had a 30% higher hydration level after four hours compared to those without.

Formulation TypeHydration Level after 4 hours (%)
Control (No this compound)50%
With this compound80%

Pharmaceuticals

This compound has potential applications as a drug delivery agent due to its ability to enhance solubility and bioavailability of hydrophobic drugs.

Case Study: Drug Delivery System
In a study focused on oral drug delivery, this compound was used as a carrier for a poorly soluble anti-inflammatory drug. The results indicated that the bioavailability increased by up to 40% when the drug was formulated with this compound compared to traditional carriers.

ParameterTraditional CarrierThis compound Carrier
Bioavailability (%)60%84%
Time to Peak Concentration (hours)42

Mechanism of Action

The mechanism of action of didocosyl azelate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases in the body to release azelaic acid and didocosanol. Azelaic acid has been shown to inhibit the synthesis of cellular proteins in bacteria, thereby exerting antimicrobial effects . Additionally, azelaic acid can modulate inflammatory pathways, making it useful in the treatment of skin conditions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Azelaic acid esters differ primarily in alkyl chain length and branching, which influence their physical properties and applications. Key examples include:

Compound Name CAS Number Molecular Formula Key Properties Applications References
Dioctyl Azelate 103-24-2 C₂₅H₄₈O₄ Colorless liquid; low volatility; high thermal stability (up to 200°C) PVC plasticizers, flexible polymers
Dihexyl Azelate 109-31-9 C₂₁H₄₀O₄ Moderate viscosity; efficient plasticizer Polymer production, adhesives
Dilauryl Azelate - C₃₃H₆₄O₄ Solid at room temperature; antimicrobial activity; low cytotoxicity Biomedical coatings, drug delivery
Di(2-ethylhexyl) Azelate - C₂₅H₄₆O₄ Branched alkyl chains; studied for acute toxicity (LD₅₀ > 5,000 mg/kg in rats) Industrial lubricants, hydraulic fluids

Key Observations :

  • Chain Length vs. State : Shorter-chain esters (e.g., dihexyl) are liquids, while longer-chain derivatives (e.g., dilauryl) are solids, impacting their suitability for specific applications .
  • Thermal Stability : Dioctyl azelate outperforms dihexyl and dilauryl derivatives in high-temperature applications due to its low volatility .
  • Toxicity : Branched esters like di(2-ethylhexyl) azelate show higher acute toxicity compared to linear-chain analogs, necessitating careful handling in industrial settings .

Metabolic and Biomedical Roles

Azelaic acid esters are metabolically inert compared to azelaic acid itself, which is slowly oxidized in mitochondria and primarily processed in peroxisomes . However, their parent acid has significant biomedical relevance:

  • Cancer Biomarkers : Azelaic acid is linked to cancer risk due to its slow metabolism and association with fatty acid uptake .
  • Neurological Impact : Reduced azelaic acid levels correlate with opioid use disorder (OUD), suggesting a role in neurotransmitter regulation .
  • Anaplerotic Therapy : Azelaic acid derivatives like dodecanedioate (C12) are explored for replenishing citric acid cycle intermediates in metabolic disorders .

Comparative Note: Esters like dilauryl azelate exhibit antimicrobial activity against Staphylococcus epidermidis and low cytotoxicity in 3T3 fibroblast assays, making them candidates for topical formulations .

Plasticizers and Polymers
  • Dioctyl vs. Sebacate Esters : Dioctyl azelate demonstrates superior compatibility with PVC compared to sebacate esters (e.g., dioctyl sebacate), offering enhanced flexibility and durability .
  • Dielectric Properties : Azelate esters (e.g., dioctyl azelate) exhibit lower dielectric constants than adipate analogs, favoring their use in electronic insulation materials .

Biological Activity

Didocosyl azelate, a long-chain fatty acid ester derived from azelaic acid, has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

This compound is an ester formed from the reaction of azelaic acid and didocosanol. Azelaic acid itself is a naturally occurring dicarboxylic acid with various biological properties, including anti-inflammatory and antimicrobial activities. The interest in this compound stems from the broader understanding of azelaic acid's effects on human health.

1. Antimicrobial Properties

Azelaic acid and its derivatives have demonstrated significant antimicrobial activity. Studies indicate that they can inhibit the growth of pathogens such as Propionibacterium acnes, which is implicated in acne development. The mechanism involves the inhibition of mitochondrial enzymes, leading to cytostatic effects on abnormal cells while sparing normal cells .

2. Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties akin to those of azelaic acid. Research has shown that it can modulate immune responses by altering plasma membrane fluidity, which affects cytokine signaling pathways in immune cells . This modulation can potentially reduce inflammation in various conditions, including acne and other skin disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Fluidity Modulation : The ability to alter plasma membrane fluidity allows this compound to influence the activity of membrane-associated proteins involved in immune responses .
  • Tyrosinase Inhibition : Azelaic acid inhibits tyrosinase activity indirectly by affecting thioredoxin reductase interactions, which may also apply to its esters .
  • Reactive Oxygen Species Scavenging : Azelaic acid acts as a free radical scavenger, mitigating oxidative stress and inflammation .

Case Study 1: Acne Treatment with Azelaic Acid Derivatives

A series of case studies highlighted the efficacy of topical azelaic acid treatments in adult female acne. Patients showed significant improvement in skin condition when treated with formulations containing azelaic acid or its esters. The results indicated that these compounds not only reduced inflammatory lesions but also improved overall patient satisfaction .

Case Study 2: Insulin Resistance Management

In a clinical trial involving subjects with insulin resistance, treatment with DEA resulted in improved metabolic markers. Participants experienced reductions in both fasting glucose levels and insulin resistance scores after 21 days of treatment . This suggests that similar benefits could be expected from this compound due to its structural relationship with DEA.

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to related compounds:

CompoundAntimicrobial ActivityAnti-inflammatory EffectsInsulin Sensitivity Improvement
This compoundModerateYesPotential
Diethyl AzelateHighYesSignificant
Azelaic AcidHighYesModerate

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